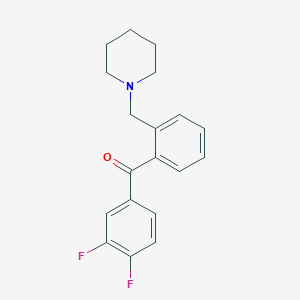

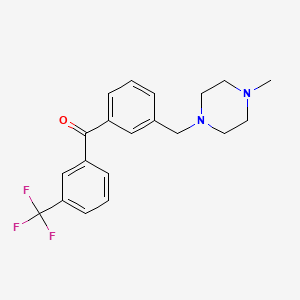

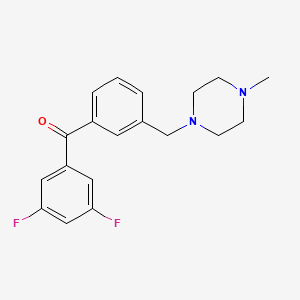

3',4'-二氟-2-哌啶甲基联苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3',4'-Difluoro-2-piperidinomethyl benzophenone" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including neuroleptic agents and antiproliferative activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers provide insights into the chemistry of related difluorobenzophenone derivatives and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the preparation of key intermediates. For instance, a neuroleptic agent with a difluorobenzophenone core was synthesized by a Friedel-Crafts reaction followed by several steps including ring-opening, ketalization, condensation, and debenzylation processes . This approach indicates the complexity and the careful planning required to introduce specific functional groups at desired positions on the benzophenone scaffold.

Molecular Structure Analysis

Structural characterization of these compounds is typically achieved using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction studies . The molecular structures are often stabilized by intramolecular hydrogen bonds, which can significantly influence the conformation and, consequently, the biological activity of the molecules. The piperidine and morpholine rings, commonly found in these compounds, tend to adopt a chair conformation, which is a preferred stable conformation for such cyclic systems .

Chemical Reactions Analysis

The chemical reactivity of difluorobenzophenone derivatives can be inferred from the synthesis and functionalization reactions described. For example, the Suzuki-Miyaura cross-coupling reaction is employed to selectively introduce aryl groups at specific positions on the benzophenone core . This reaction showcases the ability to selectively modify the benzophenone scaffold, which is crucial for the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and other substituents like trifluoromethyl groups can significantly affect the electron distribution, acidity, and overall reactivity of the benzophenone derivatives. The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, suggests that they have well-defined solid-state structures, which could be important for their function and interaction with biological targets .

科学研究应用

在聚合物化学中的合成和表征

3',4'-二氟-2-哌啶甲基联苯酮在从新型非对称二胺合成氟化聚酰亚胺中起着至关重要的作用。这些化合物表现出优异的热稳定性、溶解性和机械性能,使它们适用于先进材料应用。杨等人(2010年)在《氟化学杂志》和《聚合物降解与稳定性》中的研究,以及卜等人(2011年)在《聚合物降解与稳定性》中的研究,展示了这些聚酰亚胺由于其出色的综合特性(如高拉伸强度、断裂伸长率和热阻(Yang et al., 2010)、(Yang et al., 2010)、(Bu et al., 2011))而在高性能材料中的潜力。

环境和水处理

在环境科学中,这种化合物在水处理过程研究中具有相关性。杨和应(2013年)在《水研究》中讨论了苯甲酮-3在水处理过程中的氧化反应,突出了其对水质和人体健康的潜在影响(Yang & Ying, 2013)。同样,潘等人(2017年)在《化学工程杂志》和曹等人(2021年)在《环境科学与污染研究》中研究了苯甲酮-3在水溶液中的降解,表明某些处理方法在去除水中有害化合物方面的有效性(Pan et al., 2017)、(Cao et al., 2021)。

光催化和有机化学

在有机化学领域,勒费夫等人(2016年)在《化学通讯》中探讨了苯联苯酮衍生物在光催化中的应用,展示了这些化合物在光照下化学合成中的潜力(Lefebvre et al., 2016)、(Lefebvre et al., 2016)。

安全和危害

The safety data sheet for “3’,4’-Difluoro-2-piperidinomethyl benzophenone” provides several precautionary statements. These include avoiding breathing dust, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area . It’s important to handle this compound with care, following all safety precautions.

属性

IUPAC Name |

(3,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLNBUNIWMBRHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643617 |

Source

|

| Record name | (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-2-piperidinomethyl benzophenone | |

CAS RN |

898773-77-8 |

Source

|

| Record name | (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)